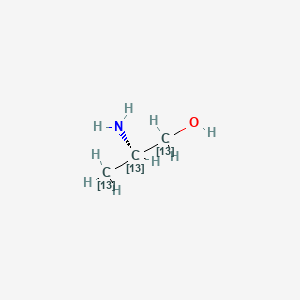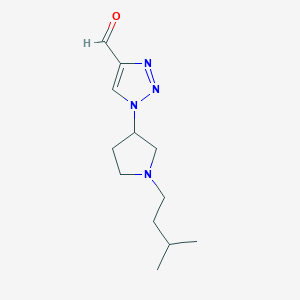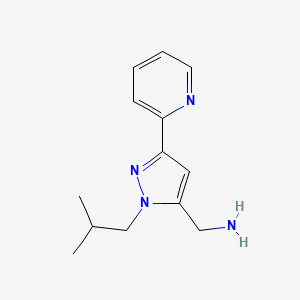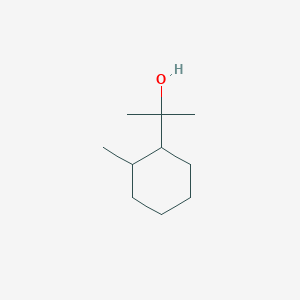
(2S)-2-amino(1,2,3-13C3)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino(1,2,3-13C3)propan-1-ol is a chiral amino alcohol with isotopically labeled carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3-13C3)propan-1-ol typically involves the use of isotopically labeled starting materials. One common method is the reduction of isotopically labeled amino acids or their derivatives. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino(1,2,3-13C3)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(2S)-2-amino(1,2,3-13C3)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino(1,2,3-13C3)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes, influencing metabolic processes. The isotopic labeling allows for detailed studies of its behavior and interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-1-propanol
- (2S)-2-amino-2-methyl-1-propanol
- (2S)-2-amino-3-methyl-1-butanol
Uniqueness
The uniqueness of (2S)-2-amino(1,2,3-13C3)propan-1-ol lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways. This makes it a powerful tool in research applications where tracing and detailed analysis are required.
Propriétés
Formule moléculaire |
C3H9NO |
|---|---|
Poids moléculaire |
78.088 g/mol |
Nom IUPAC |
(2S)-2-amino(1,2,3-13C3)propan-1-ol |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1+1,2+1,3+1 |
Clé InChI |
BKMMTJMQCTUHRP-BQPNHLMHSA-N |
SMILES isomérique |
[13CH3][13C@@H]([13CH2]O)N |
SMILES canonique |
CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)











![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
